molecular formula C6H9NO3S B2985322 (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid CAS No. 104527-63-1

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2985322
CAS RN: 104527-63-1
M. Wt: 175.2
InChI Key: WXTBYSIPOKXCPM-RXMQYKEDSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that influence the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Crystal Structures and Conformational Studies

  • Crystal Structures of Thiazolidine Carboxylic Acids : Tarnawski, Ślepokura, and Lis (2011) reported the crystal structures of thiazolidine carboxylic acids, highlighting their zwitterionic crystallization and conformational details. This study contributes to understanding the molecular and crystalline properties of such compounds (Tarnawski, Ślepokura, & Lis, 2011).

  • Molecular Structure Analysis : Tinant, Declercq, Germain, and Meerssche (2010) determined the conformation and molecular structure of N-acetyl-L-thiazolidine-4-carboxylic acid through X-ray analysis, contributing to the structural chemistry of thiazolidine derivatives (Tinant, Declercq, Germain, & Meerssche, 2010).

Synthesis and Chemical Properties

  • Polymerization and Synthesis : Goodman and Su (1972) described the synthesis of poly[(S)‐thiazolidine‐4‐carboxylic acid], demonstrating its potential in polymer science and materials research (Goodman & Su, 1972).

  • Chemical Decomposition Studies : Pesek and Frost (1975) studied the stability and decomposition of thiazolidine-4-carboxylic acids, providing insights into their chemical behavior in different solutions (Pesek & Frost, 1975).

  • Electrochemical Analysis : Karpinski and Radomski (1989) investigated the electrochemical behavior of thiazolidine-4-carboxylic acid, which can have implications in analytical chemistry and electrochemistry (Karpinski & Radomski, 1989).

Biological Applications and Effects

  • Antioxidant and Anti-cancer Studies : The synthesis of thiazolidine derivatives and their evaluation as antioxidants and potential cancer treatments were explored in a 2022 study, indicating their relevance in medicinal chemistry (Author, 2022).

  • Prodrug Potential : Nagasawa, Goon, Muldoon, and Zera (1984) evaluated thiazolidine-4-carboxylic acids as prodrugs of L-cysteine, demonstrating their potential in drug delivery and hepatoprotective applications (Nagasawa, Goon, Muldoon, & Zera, 1984).

  • Role in Tissue Biochemistry : Włodek, Rommelspacher, Susilo, Radomski, and Höfle (1993) discussed how thiazolidine derivatives can serve as a delivery system for cysteine to cells, highlighting their significance in biochemistry and pharmacology (Włodek, Rommelspacher, Susilo, Radomski, & Höfle, 1993).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve its interaction with biological macromolecules and its effect on biochemical pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current limitations in the understanding of the compound, its unexplored potential, or new applications .

properties

IUPAC Name

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CSC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid

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